molecular formula C14H24NO2PS2 B14466338 N-dibutoxyphosphinothioylsulfanylaniline CAS No. 65767-52-4

N-dibutoxyphosphinothioylsulfanylaniline

Cat. No.: B14466338
CAS No.: 65767-52-4
M. Wt: 333.5 g/mol
InChI Key: SAAGQWOXTJTBEW-UHFFFAOYSA-N
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Description

N-dibutoxyphosphinothioylsulfanylaniline is an organophosphorus compound that features a phosphinothioyl group bonded to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibutoxyphosphinothioylsulfanylaniline typically involves the reaction of aniline with dibutoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Purification steps such as recrystallization or chromatography are employed to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-dibutoxyphosphinothioylsulfanylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

N-dibutoxyphosphinothioylsulfanylaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-dibutoxyphosphinothioylsulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-dibutoxyphosphinothioylsulfanylaniline: Unique due to its specific phosphinothioyl group and aniline structure.

    Dibutyl phthalate: Commonly used as a plasticizer but lacks the phosphinothioyl group.

    N-phenylphosphinothioylsulfanylaniline: Similar structure but with different alkyl groups.

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.

Properties

CAS No.

65767-52-4

Molecular Formula

C14H24NO2PS2

Molecular Weight

333.5 g/mol

IUPAC Name

N-dibutoxyphosphinothioylsulfanylaniline

InChI

InChI=1S/C14H24NO2PS2/c1-3-5-12-16-18(19,17-13-6-4-2)20-15-14-10-8-7-9-11-14/h7-11,15H,3-6,12-13H2,1-2H3

InChI Key

SAAGQWOXTJTBEW-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=S)(OCCCC)SNC1=CC=CC=C1

Origin of Product

United States

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